1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

Overview

Description

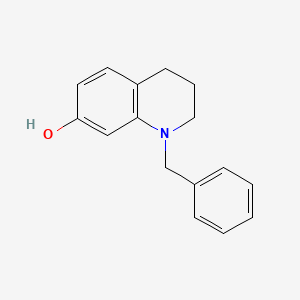

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 7th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through various methods. One common approach involves the reaction of 1-benzyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 7th position. Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol serves as a critical building block in the synthesis of pharmacologically active compounds. Notably, it has been utilized in the development of acetylcholinesterase inhibitors aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients .

Case Study: Acetylcholinesterase Inhibition

A study highlighted the efficacy of substituted tetrahydroquinoline derivatives as AChE inhibitors. The results demonstrated that these compounds could significantly improve cognitive function in animal models of Alzheimer's disease. For instance, compound 8k from this class exhibited no observable side effects at doses up to 125 mg/kg, outperforming traditional drugs like donepezil and rivastigmine .

Organic Synthesis

Intermediate for Complex Molecules

The compound is also employed as an intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the creation of complex organic molecules. This versatility is crucial for developing new therapeutic agents and studying their mechanisms of action.

Chemical Properties and Reactions

The following table summarizes key reactions involving this compound:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Hydroxyl group can be removed or modified | Lithium aluminum hydride, sodium borohydride |

| Substitution | Benzyl group can be replaced with other functional groups | Alkyl halides, acyl chlorides |

Biological Studies

Understanding Biological Activity

Research has also focused on the biological activity of this compound derivatives. Studies have shown that these compounds can interact with specific molecular targets involved in various biological processes. For example, they may act as modulators or inhibitors of enzymes related to neurotransmission .

Neuroprotective Effects

In vitro studies have assessed the neuroprotective effects of these compounds against neurotoxicity induced by endogenous MPTP-like neurotoxins. For instance, one study found that 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) decreased cell viability in dopaminergic SH-SY5Y cells but could be countered by dopamine receptor agonists . This suggests a potential pathway for developing neuroprotective strategies using tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting neural activity .

Comparison with Similar Compounds

Similar Compounds

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl carbamate: Contains a carbamate group instead of a hydroxyl group.

Uniqueness

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables diverse chemical modifications.

Biological Activity

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the 7th position of the quinoline ring, which is crucial for its biological activity. The presence of the benzyl group enhances its lipophilicity and allows for interactions with various biological targets.

The compound's mechanism of action involves interactions with specific enzymes and receptors. Notably, it has been identified as an acetylcholinesterase inhibitor , which is significant for conditions like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic neurotransmission .

Additionally, studies have shown that this compound can induce apoptosis in dopaminergic neurons by increasing oxidative stress markers such as lipid peroxidation and activating apoptotic pathways through caspase-3 .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies using human dopaminergic SH-SY5Y cells showed that the compound can mitigate cell death induced by neurotoxins similar to those implicated in Parkinson's disease. The administration of dopamine receptor agonists alongside this compound significantly improved cell viability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Neurotoxicity Assessment

In a controlled study assessing the neurotoxic effects of this compound in SH-SY5Y cells:

- Objective : To evaluate the compound's impact on cell viability and apoptosis markers.

- Method : Cells were treated with varying concentrations of the compound and assessed for viability using MTT assays.

- Results : A dose-dependent decrease in cell viability was observed. The compound increased markers of oxidative stress and apoptosis (Bax expression and active caspase-3), confirming its neurotoxic potential under certain conditions .

Properties

IUPAC Name |

1-benzyl-3,4-dihydro-2H-quinolin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJTWWGKJGHETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.